O-((N-Succinimidyl)succinyl-aminoethyl)&
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Overview
Description
O-((N-Succinimidyl)succinyl-aminoethyl) is a compound that is often used in the field of bioconjugation and chemical modification. It is known for its ability to react with amine groups, making it a valuable reagent in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-((N-Succinimidyl)succinyl-aminoethyl) typically involves the reaction of succinic anhydride with N-hydroxysuccinimide to form N-succinimidyl succinate. This intermediate is then reacted with aminoethyl compounds to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of O-((N-Succinimidyl)succinyl-aminoethyl) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
O-((N-Succinimidyl)succinyl-aminoethyl) primarily undergoes substitution reactions, particularly with amine groups. It can also participate in hydrolysis reactions under certain conditions .
Common Reagents and Conditions
The compound reacts readily with primary and secondary amines in aqueous or organic solvents. Common reagents used in these reactions include buffers like phosphate-buffered saline (PBS) and organic solvents such as dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions are typically amide bonds, which are crucial in the formation of stable bioconjugates and modified polymers .
Scientific Research Applications
O-((N-Succinimidyl)succinyl-aminoethyl) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which O-((N-Succinimidyl)succinyl-aminoethyl) exerts its effects involves the formation of stable amide bonds with amine groups. This reaction is facilitated by the succinimidyl ester group, which acts as a leaving group, allowing the nucleophilic attack by the amine . The molecular targets are primarily amine-containing compounds, and the pathways involved include nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- O-Methyl-O′-((N-Succinimidyl)succinyl-aminoethyl)polyethylene glycol
- O-Methyl-O′-((N-Succinimidyl)succinyl-aminoethyl)polyethylene glycol 2′000
- O-Methyl-O′-((N-Succinimidyl)succinyl-aminoethyl)polyethylene glycol 750
Uniqueness
O-((N-Succinimidyl)succinyl-aminoethyl) is unique due to its high reactivity with amine groups and its ability to form stable amide bonds. This makes it particularly valuable in bioconjugation and chemical modification applications .
Properties
CAS No. |
92451-00-8 |
---|---|
Molecular Formula |
C13H20N2O7 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C13H20N2O7/c1-20-8-9-21-7-6-14-10(16)2-5-13(19)22-15-11(17)3-4-12(15)18/h2-9H2,1H3,(H,14,16) |
InChI Key |
HDBVCBKJSCYANJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCNC(=O)CCC(=O)ON1C(=O)CCC1=O |
Related CAS |
92451-00-8 |
Origin of Product |
United States |
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